3-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-3,4-dihydropyrimidin-4-one
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Overview
Description
3-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-3,4-dihydropyrimidin-4-one is a complex organic compound that features a pyrimidine core substituted with a piperidine ring and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a halogenated pyrimidine intermediate.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylation reagent such as trifluoromethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring and the pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-3,4-dihydropyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biology: It can be used as a probe to study biological pathways and mechanisms, particularly those involving pyrimidine and piperidine derivatives.
Materials Science: The compound’s trifluoromethyl group imparts unique electronic properties, making it useful in the development of advanced materials such as organic semiconductors.
Industry: It can be utilized in the synthesis of other complex organic molecules, serving as a building block in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and specificity due to its electron-withdrawing properties, which can influence the compound’s overall pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)pyridin-2-yl derivatives: These compounds share the trifluoromethyl-pyridine moiety and exhibit similar electronic properties.
Piperidinyl-pyrimidine derivatives: Compounds with a piperidine ring attached to a pyrimidine core are structurally similar and may have comparable biological activities.
Uniqueness
3-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-3,4-dihydropyrimidin-4-one is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-methyl-6-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O2/c1-23-11-21-14(9-16(23)25)24-7-5-12(6-8-24)10-26-15-4-2-3-13(22-15)17(18,19)20/h2-4,9,11-12H,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHSSVZVSUYFAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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